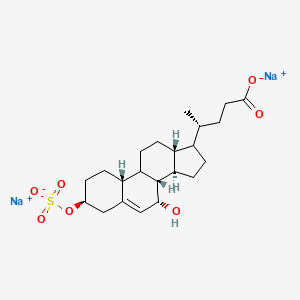

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt

Description

(3β,7α)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a sulfated derivative of chenodeoxycholic acid (CDCA), a primary bile acid in vertebrates. This compound is characterized by a sulfation at the C3 position and a hydroxyl group at C7α, with a Δ⁵ double bond in the steroid nucleus (chol-5-en). Its molecular formula is C₂₄H₃₈Na₂O₇S, with a molecular weight of 516.6 g/mol . It is primarily used in research to study bile acid conjugation, metabolism, and transport mechanisms . The sulfation enhances water solubility, influencing its pharmacokinetic properties compared to non-sulfated bile acids .

Properties

Molecular Formula |

C22H32Na2O7S |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

disodium;(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C22H34O7S.2Na/c1-12(2-9-21(24)25)15-5-7-19-17(15)6-8-18-16-4-3-14(29-30(26,27)28)10-13(16)11-20(23)22(18)19;;/h11-12,14-20,22-23H,2-10H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/t12-,14+,15?,16+,17-,18?,19-,20-,22-;;/m1../s1 |

InChI Key |

ATMUSPYTHMSPGQ-BHMVOUIKSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves the hydroxylation and sulfonation of cholic acid. The process begins with the selective hydroxylation at the 7-alpha position, followed by the introduction of a sulfooxy group at the 3-beta position. The reaction conditions often require the use of catalysts and specific pH levels to ensure the correct functional groups are added.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired modifications efficiently. The process is scaled up from laboratory conditions, ensuring that the purity and yield of the product meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.

Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Formation of 7-keto-3-(sulfooxy)chol-5-en-24-oic acid.

Reduction: Formation of 7-hydroxy-3-hydroxychol-5-en-24-oic acid.

Substitution: Formation of various substituted chol-5-en-24-oic acid derivatives.

Scientific Research Applications

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.

Biology: Investigated for its role in the metabolism and transport of bile acids in the liver and intestines.

Medicine: Explored for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.

Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and transport. The sulfooxy group enhances its solubility, facilitating its transport and metabolism in biological systems.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Chenodeoxycholic Acid (CDCA)

- Structure : 3α,7α-dihydroxy-5β-cholan-24-oic acid.

- Key Differences : Absence of sulfation at C3 and a saturated 5β-cholan backbone.

- Functional Impact : CDCA is a primary bile acid involved in lipid emulsification. The sulfated derivative exhibits altered solubility and reduced intestinal reabsorption due to the sulfate group .

3β,7α-Dihydroxychol-5-en-24-oic Acid

- Structure : Similar backbone but lacks the C3-sulfate group.

- Key Differences : The Δ⁵ double bond (chol-5-en) and 3β-OH configuration.

- Functional Impact : This compound is a key intermediate in CDCA biosynthesis. Methoxylation studies reveal distinct spectral properties compared to its 7β-epimer, highlighting stereochemical influences on identification methods .

3β,7β-Dihydroxy-5β-cholan-24-oic Acid

- Structure : 3β-OH and 7β-OH groups on a saturated 5β-cholan backbone.

- Key Differences : Epimerization at C7 alters receptor binding (e.g., FXR, TGR5).

- Functional Impact : Found in patients treated with ursodeoxycholic acid (UDCA), this metabolite has reduced hydrophobicity compared to its 3β,7α counterpart, affecting biliary excretion .

Therapeutic Analogues

Ursodeoxycholic Acid (UDCA; Sodium Ursodeoxycholate)

- Structure : 3α,7β-dihydroxy-5β-cholan-24-oic acid.

- Key Differences : 7β-OH configuration and lack of sulfation.

- Functional Impact : UDCA is a therapeutic agent for cholestatic liver diseases. Unlike the sulfated compound, UDCA undergoes efficient enterohepatic circulation and modulates bile acid pool toxicity .

3β-OH-7-Oxocholenic Acid

- Structure : 3β-hydroxy-7-oxo-chol-5-en-24-oic acid.

- Key Differences : Oxo group at C7 and unsaturated Δ⁵ bond.

- Functional Impact: Elevated levels are associated with bile acid synthesis disorders. The 7-oxo group disrupts normal metabolic pathways, contrasting with the sulfated compound’s role in conjugation studies .

Metabolic Intermediates

7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid

- Structure : 7α-OH and 3-oxo groups on a 5β-cholan backbone.

- Key Differences : Oxo group at C3 instead of sulfation.

- Functional Impact : This intermediate in bile acid biosynthesis is less polar than the sulfated derivative, affecting its urinary vs. biliary excretion .

3β,6α,7α-Trihydroxy-5β-cholan-24-oic Acid

Pharmacological and Metabolic Comparisons

Solubility and Excretion

| Compound | Solubility | Primary Excretion Route |

|---|---|---|

| (3β,7α)-Sulfated Derivative | High (aqueous) | Urine |

| CDCA | Low (hydrophobic) | Bile |

| UDCA | Moderate | Bile/Urine |

| 3β,7β-Dihydroxy-5β-cholan-24-oic Acid | Moderate | Bile |

Sulfation significantly increases renal excretion, reducing systemic toxicity but limiting enterohepatic recirculation .

Metabolic Pathways

- The sulfated compound is less susceptible to bacterial deconjugation in the gut compared to non-sulfated bile acids .

- In 3β-HSD deficiency, sulfated bile acids accumulate, exacerbating cholestasis, whereas CDCA treatment normalizes metabolite levels .

Research Findings and Data

Clinical Relevance

Biological Activity

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative that plays a significant role in biological systems. It is a modified form of cholic acid, characterized by the presence of hydroxyl and sulfooxy groups, which enhance its solubility and functionality. This compound is primarily involved in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Its unique structure allows it to interact with various biological receptors and transporters, influencing metabolic pathways.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula: C24H39Na2O7S

- CAS Number: 1638974-19-2

The biological activity of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is largely mediated through its interaction with bile acid receptors, particularly the farnesoid X receptor (FXR). This receptor is crucial for regulating bile acid synthesis and transport. The sulfooxy modification enhances the compound's solubility, facilitating its absorption and metabolic processes within the liver and intestines.

1. Bile Acid Metabolism

Research indicates that this compound plays a vital role in bile acid metabolism. It can influence the synthesis and transport of bile acids, which are essential for lipid digestion and absorption. Studies have shown that modifications in bile acid structure can significantly affect their biological functions, including their ability to regulate cholesterol levels and glucose metabolism.

2. Potential Therapeutic Effects

There is ongoing research into the therapeutic potential of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt for treating liver diseases. Its ability to modulate bile acid signaling pathways suggests it may help manage conditions such as cholestasis or liver fibrosis.

3. Gut Microbiota Interaction

The compound also interacts with gut microbiota, influencing the composition and activity of intestinal bacteria. For instance, specific bacteria can metabolize bile acids into secondary bile acids that have been linked to various health outcomes, including protection against certain infections and modulation of metabolic processes.

Data Table: Comparison with Other Bile Acids

| Compound Name | Molecular Formula | Key Features | Biological Role |

|---|---|---|---|

| (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt | C24H39Na2O7S | Hydroxyl and sulfooxy modifications | Bile acid metabolism, potential therapeutic effects |

| Cholic Acid | C24H40O5 | Parent compound without modifications | Primary bile acid involved in fat digestion |

| Chenodeoxycholic Acid | C24H40O4 | Different hydroxylation pattern | Regulates cholesterol metabolism |

| Ursodeoxycholic Acid | C24H40O6 | Used therapeutically for liver conditions | Improves bile flow and reduces cholesterol |

Study 1: Effects on Cholesterol Metabolism

A study investigated the impact of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt on cholesterol levels in a murine model. The results indicated a significant reduction in serum cholesterol levels when administered alongside a high-cholesterol diet, suggesting its potential role in cholesterol management.

Study 2: Interaction with Gut Microbiota

Another study explored how this compound affects gut microbiota composition. Mice treated with (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt exhibited increased populations of beneficial bacteria associated with improved metabolic health outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.